N-(4-Bromo-2-methylphenyl)acetamide
Overview
Description
N-(4-Bromo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Bromo-2-methylaniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: N-(4-Hydroxy-2-methylphenyl)acetamide, N-(4-Alkoxy-2-methylphenyl)acetamide.
Oxidation: N-(4-Bromo-2-carboxyphenyl)acetamide, N-(4-Bromo-2-formylphenyl)acetamide.
Reduction: N-(4-Bromo-2-methylphenyl)ethylamine.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a building block for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the acetamide group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-Bromo-2-methylphenyl)acetamide can be compared with other similar compounds such as:
N-(4-Bromophenyl)acetamide: Lacks the methyl group, which may affect its reactivity and binding properties.
N-(4-Methylphenyl)acetamide: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
N-(4-Bromo-2-ethylphenyl)acetamide: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in the presence of both the bromine and methyl groups, which confer specific chemical and biological properties that can be exploited in various applications.
Biological Activity
N-(4-Bromo-2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms through which it exerts its effects.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 2-methylphenylacetamide followed by purification processes. The general steps include:
- Protection of Amines : The initial step often involves protecting the amine group to prevent unwanted reactions during bromination.
- Bromination : The reaction of 2-methylphenylacetamide with bromine or a brominating agent under controlled conditions leads to the formation of the target compound.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies using turbidimetric methods have demonstrated that these compounds can inhibit bacterial growth effectively .
Anticancer Properties
This compound and its derivatives have been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, such as MCF7 (a breast cancer cell line). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, which is critical in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways crucial for cell survival and proliferation.
The presence of the bromine atom enhances its reactivity and binding affinity compared to other halogenated compounds, making it a versatile candidate for further pharmacological development .
Study on Antimicrobial Activity
In a comparative study involving several halogenated acetamides, this compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-brominated analogs, indicating enhanced efficacy due to the bromine substitution .
Anticancer Screening
A series of derivatives were synthesized based on this compound and screened for anticancer activity. Compounds with additional functional groups showed promising results in inhibiting MCF7 cell growth, with some derivatives achieving over 70% inhibition at specific concentrations in SRB assays .
Data Table: Biological Activities
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZSFOIZVXCSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278532 | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24106-05-6 | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24106-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024106056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24106-05-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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